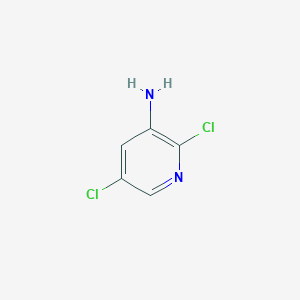

3-アミノ-2,5-ジクロロピリジン

概要

説明

Synthesis Analysis

The synthesis of 3-Amino-2,5-dichloropyridine and related compounds involves several chemical reactions, including substitution, diazotization, and condensation reactions. Liao Jian-qiao (2010) reported a method for synthesizing 2-Amino-4-chloropyridine, which can be related to the synthesis of compounds within the same chemical family, with an overall yield of 68.5%, using methyl 4-chloropicolinate as the starting material (Liao Jian-qiao, 2010).

Molecular Structure Analysis

Structural elucidation of related compounds is often performed using X-ray crystallography, FTIR, NMR, and other spectroscopic methods. For example, the study by Barakat et al. (2015) provided insights into the structural aspects and isomerism of pyrimidine derivatives, which share some structural similarities with 3-Amino-2,5-dichloropyridine, using DFT/B3LYP methods (Barakat et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 3-Amino-2,5-dichloropyridine includes its participation in various organic reactions, such as nucleophilic substitution, and its potential to form complex molecules. Research by Klappa et al. (2002) on the synthesis of pyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the type of chemical transformations that compounds similar to 3-Amino-2,5-dichloropyridine might undergo (Klappa et al., 2002).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and density, are critical for understanding the applications and handling of 3-Amino-2,5-dichloropyridine. The study by Ma et al. (2018) on a pyridine-based energetic material provides insights into properties like high density and thermal behavior that are relevant for the analysis of related compounds (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for the application of 3-Amino-2,5-dichloropyridine in synthesis and material science. The work by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and properties of a novel compound provides an example of how these properties are investigated in compounds related to 3-Amino-2,5-dichloropyridine (Halim & Ibrahim, 2022).

科学的研究の応用

振動スペクトル分析

化合物「3-アミノ-2,5-ジクロロピリジン」は、振動スペクトルの研究に使用されてきました。 すべての振動の完全な割り当てのために、振動分布エネルギーの広範な分析が行われました .

UV-可視における溶媒効果分析

「3-アミノ-2,5-ジクロロピリジン」の電子遷移に対するさまざまな溶媒の影響は、紫外可視分光法と時間依存密度汎関数理論法を用いて研究されました .

電子特性分析

「3-アミノ-2,5-ジクロロピリジン」の電子特性、最高および最低軌道値を含む、はさまざまな溶媒中で研究され、電子の刺激特性を反映しています .

電荷分布分析

「3-アミノ-2,5-ジクロロピリジン」の電荷分布は、分子のトポロジー分析、低減密度勾配、および電子局在化関数の原子を用いて分析されました .

分子間相互作用分析

「3-アミノ-2,5-ジクロロピリジン」の分子間相互作用、ドナーとアクセプター間の接触を含む、は自然結合軌道を通して研究されました .

フクイ関数とMEP探査

「3-アミノ-2,5-ジクロロピリジン」分子の反応性領域は、フクイ関数とMEP探査によって得られました .

非線形光学調査

化合物「3-アミノ-2,5-ジクロロピリジン」は、その双極子モーメント、一次分極率、および超分極率を決定するために、非線形光学調査にかけられました .

Safety and Hazards

3-Amino-2,5-dichloropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with personal protective equipment, including dust masks, eyeshields, and gloves . It should be stored in a well-ventilated place, with the container kept tightly closed .

作用機序

Target of Action

The primary target of 3-Amino-2,5-dichloropyridine is the respiratory system

Mode of Action

It’s known that the compound can undergo cross-coupling reactions with arylboronic acids in the presence of certain catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in methanol This suggests that it may be absorbed orally and distributed throughout the body via the bloodstream

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,5-dichloropyridine. For instance, it’s known that the compound should be stored in a cool, dry place under inert gas . This suggests that exposure to heat, moisture, or reactive gases could potentially degrade the compound or reduce its efficacy. Furthermore, the compound is classified as an acute toxic and a skin and eye irritant , indicating that it should be handled with care to avoid adverse health effects.

特性

IUPAC Name |

2,5-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPJUVEGSNIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384131 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78607-32-6 | |

| Record name | 2,5-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to characterize 3-Amino-2,5-dichloropyridine and what molecular properties were investigated?

A1: The study employed Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopic techniques to characterize 3-Amino-2,5-dichloropyridine []. These methods provided insights into the vibrational frequencies of the molecule's bonds, its electronic transitions, and its interactions with different solvents.

Q2: How was computational chemistry utilized in understanding the properties of 3-Amino-2,5-dichloropyridine?

A2: Density Functional Theory (DFT) calculations played a crucial role in this research []. The study utilized DFT to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

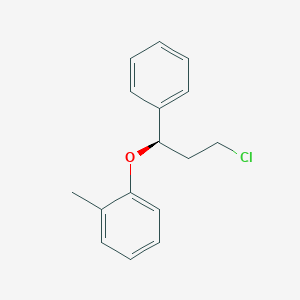

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)

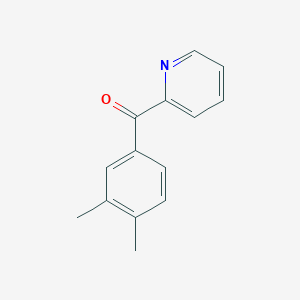

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)